4-Bromo-N'-butylbenzohydrazide
4-Bromo-N'-butylbenzohydrazide
UF-010 is a Class I HDAC inhibitor (IC50 values are 0.06, 0.1, 0.5 and 1.5 μM for HDACs 3, 2, 1 and 8, respectively). UF010 inhibits cancer cell proliferation via class I HDAC inhibition. This causes global changes in protein acetylation and gene expression, resulting in activation of tumor suppressor pathways and concurrent inhibition of several oncogenic pathways. The isotype selectivity coupled with interesting biological activities in suppressing tumor cell proliferation support further preclinical development of the UF010 class of compounds for potential therapeutic applications.
Brand Name:
Vulcanchem
CAS No.:
537672-41-6
VCID:
VC0546265
InChI:
InChI=1S/C11H15BrN2O/c1-2-3-8-13-14-11(15)9-4-6-10(12)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,14,15)
SMILES:
CCCCNNC(=O)C1=CC=C(C=C1)Br
Molecular Formula:
C11H15BrN2O
Molecular Weight:
271.15 g/mol
4-Bromo-N'-butylbenzohydrazide
CAS No.: 537672-41-6
Inhibitors
VCID: VC0546265
Molecular Formula: C11H15BrN2O
Molecular Weight: 271.15 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 537672-41-6 |
---|---|
Product Name | 4-Bromo-N'-butylbenzohydrazide |
Molecular Formula | C11H15BrN2O |
Molecular Weight | 271.15 g/mol |
IUPAC Name | 4-bromo-N'-butylbenzohydrazide |
Standard InChI | InChI=1S/C11H15BrN2O/c1-2-3-8-13-14-11(15)9-4-6-10(12)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,14,15) |
Standard InChIKey | BVQCFCYPFJOOAV-UHFFFAOYSA-N |
SMILES | CCCCNNC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES | CCCCNNC(=O)C1=CC=C(C=C1)Br |
Appearance | Crystalline solid |
Description | UF-010 is a Class I HDAC inhibitor (IC50 values are 0.06, 0.1, 0.5 and 1.5 μM for HDACs 3, 2, 1 and 8, respectively). UF010 inhibits cancer cell proliferation via class I HDAC inhibition. This causes global changes in protein acetylation and gene expression, resulting in activation of tumor suppressor pathways and concurrent inhibition of several oncogenic pathways. The isotype selectivity coupled with interesting biological activities in suppressing tumor cell proliferation support further preclinical development of the UF010 class of compounds for potential therapeutic applications. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | UF-010, UF 010, UF010 |
Reference | 1: Mahmud I, Liao D. Microarray gene expression profiling reveals potential mechanisms of tumor suppression by the class I HDAC-selective benzoylhydrazide inhibitors. Genom Data. 2015 Sep 1;5:257-259. PubMed PMID: 26217556; PubMed Central PMCID: PMC4513360. 2: Wang Y, Stowe RL, Pinello CE, Tian G, Madoux F, Li D, Zhao LY, Li JL, Wang Y, Wang Y, Ma H, Hodder P, Roush WR, Liao D. Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases. Chem Biol. 2015 Feb 19;22(2):273-84. doi: |
PubChem Compound | 4596836 |
Last Modified | Nov 11 2021 |
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